

A Comprehensive Technical Guide to the Physical and Chemical Properties of Xylobiose

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Compound of Interest

Compound Name: Xylobiose

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Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β -(1 \rightarrow 4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. As a significant product of xylan hydrolysis, **xylobiose** is of considerable interest in various fields, including biotechnology, food science, and pharmaceuticals. Its potential as a prebiotic, a low-calorie sweetener, and a platform chemical for the production of value-added products has driven extensive research into its fundamental properties. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **xylobiose**, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical Properties of Xylobiose

The physical characteristics of **xylobiose** are crucial for its handling, processing, and application in various industrial and research settings. Key physical properties are summarized in the tables below.

Table 1: General Physical and Chemical Identifiers for Xylobiose

Property	Value	Reference
IUPAC Name	4-O- β -D-xylopyranosyl-D-xylose	
Systematic IUPAC Name	(2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal	
CAS Number	6860-47-5	
Chemical Formula	C ₁₀ H ₁₈ O ₉	
Molecular Weight	282.24 g/mol	
Appearance	White to off-white crystalline powder	

Table 2: Quantitative Physical Properties of Xylobiose

Property	Value	Conditions	Reference
Melting Point	186-187 °C		
Solubility in Water	10 mg/mL	Clear, colorless to faintly yellow solution	
Solubility in Ethanol	Low (0.76 g/100g in 50% ethanol/water)	298.2 K	[1][2]
Specific Optical Rotation ([α]D)	-28°	c=10 in H ₂ O	

Crystal Structure

The three-dimensional structure of **xylobiose** has been elucidated through X-ray crystallography. It exists as a disaccharide with a β -1,4-glycosidic bond connecting two D-xylopyranose units. The crystal structure of **xylobiose** hexaacetate has been determined to be orthorhombic, with space group P2₁2₁2₁. The conformation of the glycosidic linkage is a critical

determinant of the overall shape of the molecule and its interaction with enzymes and receptors.

Chemical Properties of Xylobiose

Xylobiose exhibits chemical properties characteristic of a reducing disaccharide, owing to the free hemiacetal group on one of the xylose residues.

Hydrolysis

The β -1,4-glycosidic bond in **xylobiose** can be cleaved through both acidic and enzymatic hydrolysis to yield two molecules of D-xylose.

- **Acid Hydrolysis:** Treatment with dilute acids, such as sulfuric acid, at elevated temperatures effectively breaks the glycosidic linkage.
- **Enzymatic Hydrolysis:** β -xylosidases are specific enzymes that catalyze the hydrolysis of **xylobiose**. These enzymes are crucial in the complete breakdown of xylan and are a subject of extensive research for their applications in biofuel production and other biotechnological processes.

Maillard Reaction

As a reducing sugar, **xylobiose** can participate in the Maillard reaction, a non-enzymatic browning reaction with amino acids that occurs upon heating. This reaction is responsible for the development of color, flavor, and aroma in many food products. The reaction proceeds through a series of complex steps, initiated by the condensation of the carbonyl group of **xylobiose** with the amino group of an amino acid. The rate and products of the Maillard reaction are influenced by factors such as temperature, pH, and the specific amino acids present.

Prebiotic Activity

Xylobiose is recognized as a prebiotic, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species.[3] [4] These bacteria can ferment **xylobiose**, producing short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[5] SCFAs have numerous health benefits, including

providing an energy source for colonocytes, modulating the immune system, and influencing various signaling pathways in the host.[6]

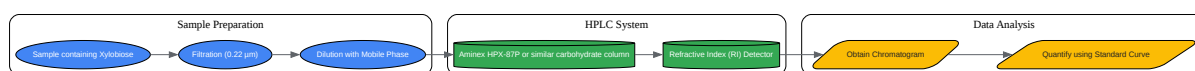
Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of **xylobiose**.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of **xylobiose** and other xylooligosaccharides.

Experimental Workflow for HPLC Analysis of **Xylobiose**



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Caption: Workflow for HPLC analysis of **xylobiose**.

Methodology:

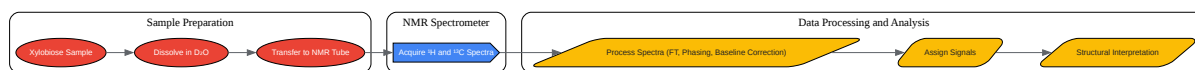
- Sample Preparation:
 - Dissolve the sample containing **xylobiose** in the mobile phase (e.g., ultrapure water).
 - Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
 - Dilute the sample to an appropriate concentration to fall within the linear range of the standard curve.

- HPLC Conditions:
 - Column: A carbohydrate analysis column, such as an Aminex HPX-87P column, is typically used.
 - Mobile Phase: Degassed ultrapure water is a common mobile phase.
 - Flow Rate: A flow rate of 0.6 mL/min is often employed.[\[7\]](#)
 - Column Temperature: The column is typically maintained at an elevated temperature, for example, 80-85°C, to improve peak resolution.[\[8\]](#)[\[9\]](#)
 - Detector: A Refractive Index (RI) detector is commonly used for the detection of underivatized carbohydrates.
- Quantification:
 - Prepare a series of standard solutions of **xylobiose** of known concentrations.
 - Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared sample and determine the concentration of **xylobiose** by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **xylobiose**. Both ^1H and ^{13}C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Workflow for NMR Analysis of **Xylobiose**



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Caption: Workflow for NMR analysis of **xylobiose**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the **xylobiose** sample in 0.5-0.7 mL of deuterium oxide (D₂O).
 - Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.
 - Transfer the final solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing and Analysis:
 - Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

- Assign the signals in the ^1H and ^{13}C spectra to the corresponding protons and carbons in the **xylobiose** molecule. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment.

Enzymatic Hydrolysis

This protocol describes the hydrolysis of **xylobiose** using a commercially available β -xylosidase.

Methodology:

- Reaction Setup:
 - Prepare a solution of **xylobiose** (e.g., 10 mM) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
 - Pre-incubate the substrate solution at the optimal temperature for the β -xylosidase (e.g., 50°C).
 - Add a known amount of β -xylosidase to initiate the reaction. The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.
- Reaction Monitoring:
 - At specific time intervals, withdraw aliquots of the reaction mixture.
 - Immediately stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., a strong base like sodium carbonate).
- Product Analysis:
 - Analyze the amount of xylose produced using a suitable method, such as HPLC (as described in section 3.1) or a reducing sugar assay (see section 3.4).

Reducing Sugar Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a colorimetric assay used to quantify reducing sugars.

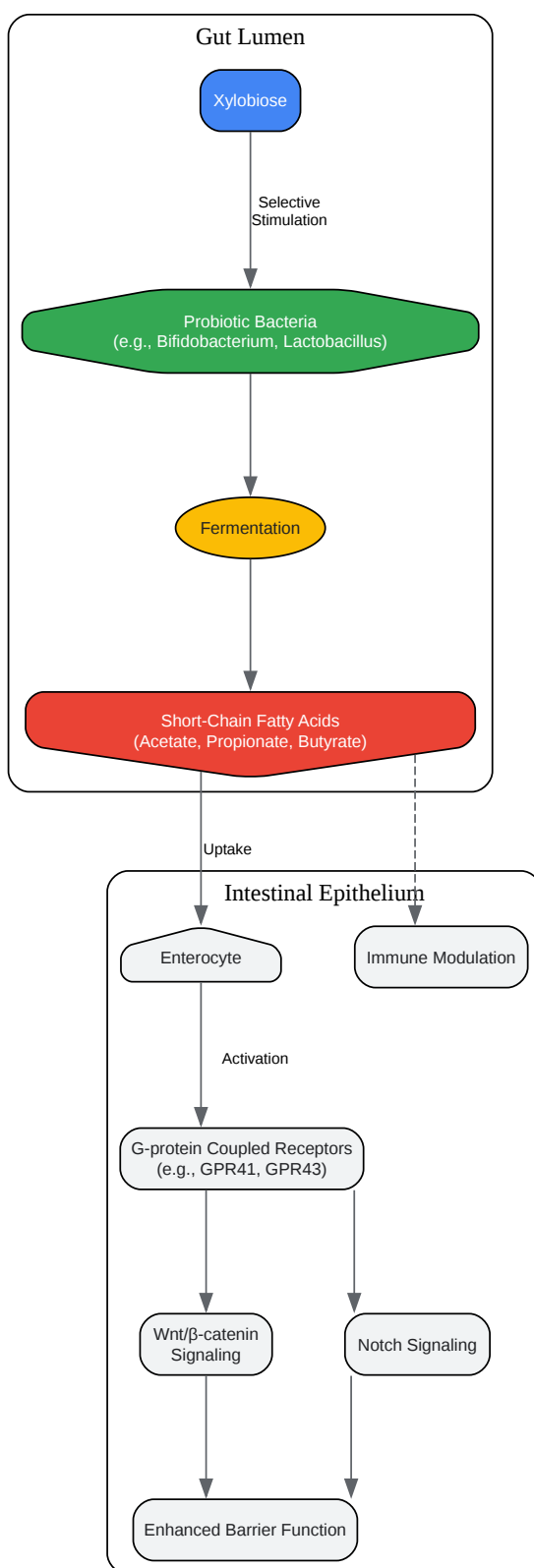
Methodology:

- Reagent Preparation:
 - DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.[\[10\]](#)
- Assay Procedure:
 - To 1 mL of the sample containing **xylobiose**, add 1 mL of the DNS reagent.
 - Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
 - Cool the tubes to room temperature and add 8 mL of distilled water.
 - Measure the absorbance at 540 nm using a spectrophotometer.
- Quantification:
 - Prepare a standard curve using known concentrations of xylose.
 - Determine the concentration of reducing sugar in the sample by comparing its absorbance to the standard curve.[\[11\]](#) Note that the molar response of **xylobiose** in the DNS assay can differ from that of xylose.[\[12\]](#)

Biological Activity and Signaling Pathways

The primary biological activity of **xylobiose** of interest to researchers is its prebiotic effect, which indirectly influences host signaling pathways through the metabolic activity of the gut microbiota.

Prebiotic Mechanism of Xylobiose



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